molecular formula C11H9FO3 B2918161 3-Fluoro-5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid CAS No. 1092348-21-4

3-Fluoro-5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid

Cat. No.: B2918161
CAS No.: 1092348-21-4
M. Wt: 208.188
InChI Key: RBNZZVKHQPYOGE-UHFFFAOYSA-N
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Description

3-Fluoro-5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid is a chemical compound with the molecular formula C11H9FO3 . It is a solid substance that is stored in a dry room at normal temperature .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C11H9FO3/c12-10-3-1-2-7-6-8 (11 (13)14)4-5-9 (7)10/h4-6H,1-3H2, (H,13,14) . This indicates that the molecule consists of 11 carbon atoms, 9 hydrogen atoms, 1 fluorine atom, and 3 oxygen atoms .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 208.19 . It is a solid substance that is stored in a dry room at normal temperature . The boiling point of this compound is not available .

Scientific Research Applications

Synthesis and Derivatives

  • Synthesis Approaches : The synthesis of mono- and difluoronaphthoic acids, including variants of naphthoic acids like 3-Fluoro-5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid, has been explored in depth. These syntheses involve steps such as electrophilic fluorination, Friedel-Crafts cyclization, and aromatization. This research is critical for developing various biologically active compounds (Tagat et al., 2002).

  • Fluoronaphthalene Building Blocks : Research has also focused on creating fluoro-substituted naphthalene derivatives as building blocks for pharmaceuticals. Such research includes the synthesis of fluoro-substituted naphthalenes and their application in drug discovery (Masson & Schlosser, 2005).

Fluorescence and Imaging Applications

  • Fluorescence Properties : Studies have shown that certain derivatives of naphthoic acids exhibit significant fluorescence properties. This suggests potential applications in biological imaging and the development of fluorescence probes (Shi et al., 2016).

  • Enantioselective Fluorosensors : Research into sterically crowded diacridylnaphthalenes, which are related to naphthoic acid derivatives, has led to the development of enantioselective fluorosensors. These compounds can operate in different detection modes, including fluorescence, and have potential applications in chemical and biological sensing (Mei et al., 2006).

Biomedical Research

  • Fluorine-18-Labeled Analogues for Imaging : Fluorine-18 labeled derivatives of naphthoic acids have been developed for positron emission tomography (PET) imaging, particularly in studying retinoid X receptors. This demonstrates the compound's utility in medical imaging and diagnostic applications (Wang et al., 2014).

  • Genetic Encoding in Proteins : The incorporation of fluorescent amino acids, derived from naphthoic acid structures, into proteins has been researched. This strategy is used for studying protein dynamics and interactions, highlighting the compound's relevance in molecular biology and genetics (Summerer et al., 2006).

Properties

IUPAC Name

3-fluoro-5-oxo-7,8-dihydro-6H-naphthalene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FO3/c12-9-5-7-6(2-1-3-10(7)13)4-8(9)11(14)15/h4-5H,1-3H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBNZZVKHQPYOGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=C(C=C2C(=O)C1)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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